1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol
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Overview
Description
1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring and phenoxy groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol typically involves multiple steps. One common method includes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic or heterocyclic amines . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, as a triple reuptake inhibitor, it binds to serotonin, norepinephrine, and dopamine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft . This action is beneficial in the treatment of major depressive disorder and other related conditions.
Comparison with Similar Compounds
Similar Compounds
1-phenoxy-3-(piperazin-1-yl)propan-2-ol: Another compound with similar structural features, known for its role as a triple reuptake inhibitor.
1-phenoxy-3-(propylsulfanyl)propan-2-ol: Used in the synthesis of various derivatives with antimicrobial properties.
Uniqueness
1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol stands out due to its unique combination of a benzimidazole ring and phenoxy groups, which confer distinct chemical and biological properties. Its ability to act as a triple reuptake inhibitor makes it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
1-phenoxy-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-18(16-27-19-9-3-1-4-10-19)15-25-22-14-8-7-13-21(22)24-23(25)17-28-20-11-5-2-6-12-20/h1-14,18,26H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPDTRCIVWVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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